2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride
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Overview
Description
2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a pyrano[3,2-c]pyrazole core fused with a piperidine ring, making it a subject of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride typically involves multicomponent reactions (MCRs). One common method is the four-component reaction involving aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction is often carried out under solvent-free conditions at room temperature, utilizing catalysts such as nano-eggshell/Ti(IV) or other green catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scalable green chemistry approaches. Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis are employed to enhance reaction efficiency and yield. The use of benign catalysts and biodegradable composites is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits potential antimicrobial, anticancer, anti-inflammatory, and antiviral properties
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. For instance, its potential to inhibit the human Chk1 kinase enzyme suggests that it may interfere with cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structural diversity allows for modulation of its activity by modifying different regions of the molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole derivatives: These compounds share a similar core structure but differ in their substituents and ring arrangements.
Spiro-pyrano[2,3-c]pyrazole derivatives: These compounds also feature a spiro connection but may have different functional groups or ring sizes.
Uniqueness
2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4’-piperidine]-7-ol;hydrochloride is unique due to its specific combination of a pyrano[3,2-c]pyrazole core with a piperidine ring, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.ClH/c1-2-15-8-10-11(14-15)9(16)7-12(17-10)3-5-13-6-4-12;/h8-9,13,16H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDVPWXNHLTNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(CC3(O2)CCNCC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2377034-44-9 |
Source
|
Record name | 2'-ethyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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